2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole
Description
2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorobenzyl group at position 2 and a propargyl-substituted piperazine moiety at position 3. The fluorophenyl and piperazine groups are common pharmacophores in medicinal chemistry, often enhancing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4S/c1-2-7-20-8-10-21(11-9-20)16-19-18-15(22-16)12-13-3-5-14(17)6-4-13/h1,3-6H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVRDZIXTQAZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Prop-2-ynylpiperazine
Piperazine is alkylated with propargyl bromide under basic conditions to yield 1-prop-2-ynylpiperazine. Optimized conditions include:
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Base : Potassium carbonate or triethylamine.
- Temperature : 60–80°C for 12–24 hours.
Reaction Equation :
$$
\text{Piperazine} + \text{Propargyl Bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 70°C}} \text{1-Prop-2-ynylpiperazine} + \text{HBr}
$$
Nucleophilic Aromatic Substitution
The 5-amino group of the thiadiazole is replaced via nucleophilic substitution. To enhance reactivity, the amine is often converted to a better leaving group (e.g., chloro or bromo) prior to displacement.
Example Protocol :
- Diazotization and Halogenation :
Treat 2-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-5-amine with NaNO₂ and HCl to form the diazonium salt, followed by CuCl to yield 5-chloro-2-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole. - Piperazine Coupling :
React the chlorothiadiazole with 1-prop-2-ynylpiperazine in DMF at 100°C for 24 hours, using triethylamine as a base.
Mechanistic Insight :
The substitution proceeds via an S$$_N$$Ar mechanism, facilitated by electron-withdrawing effects of the thiadiazole ring.
Alternative Synthetic Routes
One-Pot Cyclization and Functionalization
A streamlined approach involves in-situ generation of the thiadiazole ring with pre-installed substituents. For instance, reacting 4-fluorophenylacetic acid hydrazide with thiocarbazide and simultaneously introducing the prop-2-ynylpiperazine group via a coupling agent.
Advantages :
- Reduces purification steps.
- Minimizes exposure of sensitive intermediates.
Challenges :
- Requires precise stoichiometry to avoid side products.
Purification and Characterization
Purification Methods :
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves thiadiazole derivatives.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 7.05–6.95 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.75–3.60 (m, 8H, piperazine-H), 2.55 (t, 1H, C≡CH).
- MS (ESI) : m/z 386.1 [M+H]$$^+$$.
Industrial-Scale Considerations
Process Optimization :
- Catalyst Screening : Palladium-based catalysts accelerate piperazine coupling steps.
- Solvent Recovery : DMF and acetonitrile are recycled via distillation to reduce costs.
Yield Improvements :
- Temperature Control : Maintaining reaction temperatures below 80°C minimizes propargyl group decomposition.
- Microwave Assistance : Reduces reaction times for cyclization steps by 50%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Stepwise) | Route 2 (One-Pot) |
|---|---|---|
| Overall Yield | 45–50% | 35–40% |
| Purity | ≥98% | ≥95% |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial Activity: Comparison with Oxadiazole Derivatives
The oxadiazole analog 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (–6) demonstrates potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. Key findings include:
- In vitro activity : Superior to commercial agents bismerthiazol and thiodiazole copper, with EC₅₀ values of 1.98 µg/mL (against Xac) and 0.17 µg/mL (against Xoo) .
- Mechanism : Inhibits extracellular polysaccharide (EPS) biosynthesis by suppressing gumB, gumG, and gumM gene expression (inhibition rates: 94.88%, 68.14%, and 86.76%, respectively) .
- In vivo efficacy : Enhances superoxide dismutase (SOD) and peroxidase (POD) activities in rice plants, improving disease resistance .
Structural divergence : The target compound replaces the oxadiazole core with a thiadiazole ring and introduces a propargyl-piperazine group instead of a methylsulfonyl moiety. These changes may alter antibacterial potency due to differences in electron distribution and steric effects.
Anticancer Potential: Comparison with Thiadiazole Derivatives
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives () exhibit cytotoxic activity, with IC₅₀ values in the micromolar range against cancer cell lines. For example:
- Compound 4: 2-((4-methylbenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole.
- Compound 7: 2-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole.
The propargyl-piperazine group in the target compound may enhance blood-brain barrier penetration, a feature observed in piperazine-containing anticonvulsants (e.g., 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole, ).
Enzyme Modulation and Structural Planarity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () is isostructural and nearly planar, except for a perpendicular fluorophenyl group. This planarity facilitates π-π stacking interactions with biological targets.
Biological Activity
The compound 2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole (CAS Number: 1645541-96-3) is a novel thiadiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and prop-2-ynylpiperazine moieties contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Notably:
- Mechanism of Action : Thiadiazoles often function by disrupting bacterial cell walls or inhibiting essential metabolic pathways. The electron-withdrawing fluorine atom enhances the compound's potency against various bacterial strains .
- Efficacy Against Bacteria : In studies comparing various thiadiazole derivatives, compounds with similar structures demonstrated effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed MIC values ranging from 1.56 μM to 6.25 μM against S. aureus and E. coli .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 3.12 |
| Compound B | E. coli | 6.25 |
| Compound C | S. typhi | 1.56 |
| Compound D | A. baumannii | 6.25 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives is noteworthy:
- In Vitro Studies : Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). IC50 values for these compounds ranged from 0.74 to 10 μg/mL, indicating promising anticancer activity .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound E | HCT116 | 3.29 |
| Compound F | MCF-7 | 10 |
| Compound G | H460 | 5 |
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been associated with various other biological activities:
- Anti-inflammatory Effects : Some studies have indicated that these compounds can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
- CNS Activity : The piperazine component may impart anxiolytic or antidepressant effects, as seen in other piperazine derivatives .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Antibacterial Study : A study involving a series of thiadiazole derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin, particularly against clinical strains of S. typhi and E. coli.
- Anticancer Research : In vitro assays revealed that certain thiadiazole derivatives induced apoptosis in cancer cells without affecting normal cells significantly, showcasing their potential as selective anticancer agents .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiadiazole derivatives typically involves multi-step protocols. For the target compound, a key intermediate like 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol can be synthesized via classical methods (e.g., condensation of thiourea derivatives with α-haloketones). Subsequent reactions with sodium monochloroacetate in aqueous medium under reflux, followed by acidification, yield target acids or salts .
Optimization Tips:
- Solvent Choice: Aqueous or ethanol-based solvents are preferred for thiol-based reactions to enhance solubility .
- Temperature: Reflux conditions (90–100°C) improve reaction rates and yields .
- Catalysts: Acidic conditions (e.g., glacial acetic acid) facilitate cyclization in heterocyclic synthesis .
Basic: Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals to aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and heterocyclic carbons (e.g., thiadiazole C=S at ~160 ppm) .
- IR Spectroscopy: Identify functional groups like C=N (~1600 cm⁻¹) and S-H (~2550 cm⁻¹) .
- Chromatography: Use HPLC with C18 columns and acetonitrile/water mobile phases for purity assessment (>95%) .
Validation: Cross-reference spectral data with computational tools (e.g., ChemDraw) to validate assignments .
Advanced: How do solvent systems and catalysts influence reaction outcomes in thiadiazole synthesis?
Methodological Answer:
Reaction outcomes are highly solvent- and catalyst-dependent:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiadiazole formation, while ethanol improves recrystallization purity .
- Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization, but may require post-reaction removal via aqueous washes .
Case Study: In related compounds, replacing glacial acetic acid with HCl in ethanol increased yield by 15% but introduced byproducts, necessitating chromatographic purification .
Advanced: How can contradictions in biological activity data for similar thiadiazoles be resolved?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. For example:
- Anticancer Activity: Derivatives with 4-fluorophenyl groups showed IC₅₀ values ranging from 5–50 µM across cell lines due to differences in membrane permeability .
Resolution Strategies:- Standardize assays (e.g., use identical cell lines like A549 or MCF-7).
- Perform SAR studies to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl) .
- Validate in vivo using xenograft models to confirm in vitro trends .
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Anticancer: Use human non-small cell lung carcinoma (A549) or glioblastoma (U87) cell lines with MTT assays .
- Antimicrobial: Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution .
- Molecular Docking: Prioritize targets like EGFR or ERK2 using AutoDock Vina, correlating binding affinity (ΔG ≤ -8 kcal/mol) with activity .
Advanced: How can computational methods guide derivative prioritization?
Methodological Answer:
Integrate computational and experimental
Docking Studies: Screen derivatives against kinases (e.g., EGFR) to predict binding modes. Compounds with hydrogen bonds to hinge regions (e.g., Met769) are prioritized .
QSAR Models: Use descriptors like logP and polar surface area to predict bioavailability. Derivatives with logP 2–3 and PSA < 80 Ų are ideal .
MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
Advanced: How can polymorphism and solvatomorphism impact physicochemical properties?
Methodological Answer:
Polymorphic forms (e.g., FABT DMSO solvates) alter solubility and bioavailability:
- Characterization: Use PXRD to identify crystal forms (e.g., monoclinic vs. orthorhombic) .
- Mitigation: Optimize crystallization conditions (e.g., slow evaporation in ethanol/water) to isolate the most stable form .
Example: A 5% increase in aqueous solubility was achieved by isolating a metastable polymorph of a related thiadiazole .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
